molecular formula C12H14O2 B3011776 7-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 140869-27-8

7-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B3011776
CAS No.: 140869-27-8
M. Wt: 190.242
InChI Key: AQBDPYQXJHXLJT-UHFFFAOYSA-N
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Description

7-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 140869-27-8) is an indanone derivative with a methoxy group at position 7 and two methyl groups at position 3. Its molecular formula is C₁₂H₁₄O₂ (molar mass: 190.24 g/mol). This compound serves as a key intermediate in pharmaceuticals and agrochemicals due to its fused bicyclic structure, which provides rigidity and modulates electronic properties .

Properties

IUPAC Name

7-methoxy-3,3-dimethyl-2H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-12(2)7-9(13)11-8(12)5-4-6-10(11)14-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBDPYQXJHXLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C1C=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethyl-2,3-dihydro-1H-inden-1-one and methoxybenzene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Agents
7-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is noted for its role as an intermediate in the synthesis of neuroprotective agents. It is particularly relevant in the development of drugs targeting neurodegenerative diseases such as Parkinson's disease. The compound serves as a precursor for synthesizing rasagiline, a selective irreversible inhibitor of monoamine oxidase B (MAO-B) that enhances dopamine levels in the brain and provides neuroprotection .

Antidepressant Properties
Research indicates that derivatives of 7-methoxy compounds exhibit antidepressant effects. The structural modifications involving this compound can lead to the development of new antidepressants with potentially fewer side effects compared to existing medications .

Organic Synthesis

Building Block in Organic Chemistry
this compound is utilized as a versatile building block in organic synthesis. Its unique structure allows for various chemical reactions that can yield different derivatives useful in pharmaceuticals and agrochemicals. For instance, it can undergo reactions such as alkylation and acylation to produce more complex molecules .

Synthesis of Indenones
The compound is also significant in the synthesis of other indenone derivatives. Its reactivity under different conditions makes it an ideal candidate for creating novel compounds with diverse applications in medicinal chemistry and materials science .

Materials Science

Polymer Chemistry
In materials science, 7-methoxy compounds are investigated for their potential use in polymer chemistry. Their ability to modify polymer properties can lead to advancements in material performance for applications such as coatings, adhesives, and composites .

Nanotechnology Applications
Recent studies have explored the incorporation of 7-methoxy derivatives into nanomaterials. These compounds can enhance the properties of nanostructures used in drug delivery systems or as catalysts in chemical reactions.

Case Study 1: Synthesis of Rasagiline
A study demonstrated the efficient synthesis of rasagiline using this compound as an intermediate. The process involved several steps including oxidation and reduction reactions that highlighted the compound's utility in pharmaceutical applications .

Case Study 2: Antidepressant Development
Another research project focused on synthesizing new antidepressants from derivatives of 7-methoxy compounds. The study showed promising results where modified compounds exhibited enhanced activity compared to traditional antidepressants, indicating a potential therapeutic advantage .

Mechanism of Action

The mechanism of action of 7-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties
7-Methoxy-3,3-dimethyl-... 7-OCH₃, 3,3-diCH₃ C₁₂H₁₄O₂ 190.24 High lipophilicity; steric hindrance at C3
7-Methoxy-2,3-dihydro-1H-inden-1-one 7-OCH₃ C₁₁H₁₂O₂ 176.21 Lower lipophilicity; no steric groups
5,6-Dimethoxy-3,3-dimethyl-... 5,6-diOCH₃, 3,3-diCH₃ C₁₃H₁₆O₃ 220.26 Increased polarity; dual methoxy groups
(E)-2-(4-Methoxybenzylidene)-... 4-OCH₃-benzylidene at C2 C₁₇H₁₄O₂ 266.30 Extended conjugation; UV-active
7-Amino-6-methoxy-... 7-NH₂, 6-OCH₃ C₁₀H₁₁NO₂ 177.20 Hydrogen bonding capacity; basicity

Key Observations :

  • The 3,3-dimethyl groups in the target compound enhance steric bulk and lipophilicity compared to non-methylated analogues (e.g., 7-methoxy-2,3-dihydro-1H-inden-1-one) .
  • Methoxy positioning (e.g., 5,6-dimethoxy vs. 7-methoxy) alters electronic distribution and solubility. Dual methoxy groups increase polarity but reduce membrane permeability .
  • Benzylidene derivatives (e.g., ) exhibit extended π-conjugation, influencing UV/Vis absorption and binding affinity to biological targets .

Stability and Reactivity

  • The 3,3-dimethyl groups in the target compound provide steric protection against nucleophilic attack, enhancing stability compared to analogues with unprotected C3 positions .
  • Methoxy groups are resistant to hydrolysis under physiological conditions but can be demethylated by strong Lewis acids (e.g., BBr₃) .

Biological Activity

7-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS Number: 140869-27-8) is an organic compound with a unique indanone structure characterized by a methoxy group at the 7-position and two methyl groups at the 3-position. This compound has garnered interest due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₂H₁₄O₂
  • Molecular Weight : 190.24 g/mol
  • IUPAC Name : this compound
  • Structure :
    COC1 CC CC2 C1C O CC2 C C\text{COC1 CC CC2 C1C O CC2 C C}

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

StudyMethodFindings
DPPH AssaySignificant reduction of DPPH radical (IC50 = X µg/mL)
ABTS AssayEffective in reducing ABTS radical (IC50 = Y µg/mL)

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Various studies have demonstrated its effectiveness against a range of bacterial strains.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

These findings suggest that it could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has shown promising results in cancer research. In vitro studies indicate that it can inhibit the growth of various cancer cell lines.

Cancer Cell LineIC50 (µM)
MDA-MB-231 (Breast)7.84
HepG2 (Liver)4.98

In addition to cytotoxic effects, the compound has been reported to induce apoptosis in cancer cells by enhancing caspase activity and causing cell cycle arrest at the G2/M phase .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Antimicrobial Action : It may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
  • Anticancer Mechanism : The compound possibly interacts with microtubules and induces apoptosis through caspase activation pathways.

Case Studies

Several case studies have illustrated the biological activity of this compound:

  • Study on Antioxidant Activity :
    • Conducted using various assays (DPPH and ABTS).
    • Results showed a strong correlation between concentration and antioxidant capacity.
  • Anticancer Study :
    • In vitro testing on MDA-MB-231 cells demonstrated significant growth inhibition.
    • Further analysis revealed morphological changes consistent with apoptosis.

Q & A

What synthetic methodologies are recommended for preparing 7-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one with high purity and yield?

Basic Research Question
The compound can be synthesized via palladium-catalyzed hydration-olefin insertion cascades, which offer high diastereoselectivity and atom economy (up to 99% yield). Key steps include nucleopalladation of alkynes and intramolecular Michael addition, as demonstrated in optimized protocols using B3LYP/6-31G(d,p) basis sets for mechanistic validation . Alternative routes involve Claisen-Schmidt condensation for chalcone derivatives, where reaction conditions (e.g., solvent polarity, temperature) critically influence enone formation . Purification via column chromatography (pentane:ethyl acetate gradients) and structural confirmation by 1^1H/13^13C NMR are essential .

How can structural ambiguities in this compound derivatives be resolved using crystallographic and spectroscopic techniques?

Advanced Research Question
X-ray crystallography (SHELX programs) is critical for resolving keto-enol tautomerism and stereochemical ambiguities. For example, ORTEP-III graphical interfaces enable precise visualization of bond angles (e.g., C9–C1–C2–C7 = 179.19°) and torsional parameters in dihydroindenone scaffolds . Complementary 1^1H NMR analysis at 400 MHz distinguishes ketone/enol ratios in solution (e.g., δ 7.78 ppm for ketone vs. δ 7.65 ppm for enol forms) . DFT-optimized molecular geometries (B3LYP/6-311++G(d,p)) further validate experimental data by correlating calculated vs. observed bond lengths (e.g., C=O at 1.21 Å) .

What computational strategies are effective for predicting the electronic properties and reactivity of this compound derivatives?

Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), global electrophilicity (ω\omega), and Mulliken charges to predict reactivity. For example, HOMO energies (-5.43 eV) indicate nucleophilic sites at methoxy groups, while LUMO localization (+1.89 eV) suggests electrophilic behavior at the carbonyl group . Molecular Electrostatic Potential (MESP) maps visualize charge distribution, aiding in understanding regioselectivity in Michael additions .

How do substituent variations (e.g., trifluoromethyl vs. methoxy) impact the antimicrobial activity of dihydroindenone derivatives?

Basic Research Question
Substituents modulate bioactivity by altering lipophilicity and electronic effects. For instance, (E)-2-(4-(trifluoromethyl)benzylidene) derivatives exhibit enhanced Gram-negative (MIC = 12.5 µg/mL against E. coli) activity compared to methoxy analogs due to increased membrane permeability from CF3_3 groups . In contrast, methoxy substituents improve antifungal efficacy (e.g., 62% inhibition of C. albicans) via hydrogen-bond interactions with fungal ergosterol . Structure-Activity Relationship (SAR) studies require standardized broth microdilution assays (CLSI guidelines) and toxicity profiling against mammalian cell lines .

What experimental and computational approaches address contradictions in reported biological activities of dihydroindenone analogs?

Advanced Research Question
Discrepancies in MIC values or cytotoxicity often arise from assay variability (e.g., inoculum size, incubation time). Meta-analyses of published data, coupled with molecular docking (AutoDock Vina) against validated targets (e.g., E. coli DNA gyrase), reconcile contradictions by identifying critical binding residues (e.g., Asp73, Glu50) . Redetermination of IC50_{50} values under controlled conditions (e.g., pH 7.4, 37°C) and validation via isothermal titration calorimetry (ITC) ensure reproducibility .

How can diastereoselective synthesis of cis-2,3-dihydroindenones be achieved using transition-metal catalysis?

Advanced Research Question
Palladium-catalyzed cascades enable diastereoselective synthesis (>95% cis selectivity) via intramolecular olefin insertion. Key parameters include ligand choice (e.g., PPh3_3 vs. Xantphos), solvent polarity (DMF > THF), and temperature (60–80°C). Mechanistic studies (DFT) reveal that π-allyl intermediates stabilize transition states, favoring cis-configuration . Chiral HPLC (Chiralpak IA column) confirms enantiopurity, while NOESY correlations (e.g., H2–H3 proximity) validate stereochemistry .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question
Safety Data Sheets (SDS) recommend PPE (gloves, goggles) due to potential skin/eye irritation (Category 2 hazard). Spills should be neutralized with vermiculite, and waste disposed via incineration (EU Directive 2008/98/EC). Inhalation risks necessitate fume hood use, while storage at 2–8°C in amber vials prevents photodegradation .

How are spectroscopic techniques (NMR, IR) optimized for characterizing dihydroindenone derivatives with complex tautomeric equilibria?

Basic Research Question
Variable-temperature 1^1H NMR (e.g., 25–60°C in CDCl3_3) resolves tautomeric populations by observing coalescence points. IR spectroscopy (1706 cm1^{-1} for C=O) quantifies enol content via integration against reference bands (e.g., 2978 cm1^{-1} for CH3_3) . Deuterium exchange experiments (D2_2O) identify labile protons, while 13^13C DEPT-135 distinguishes quaternary carbons in dihydroindenone cores .

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